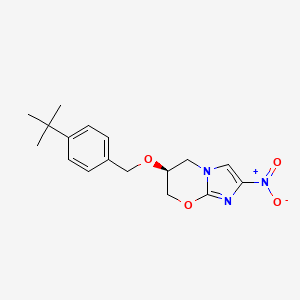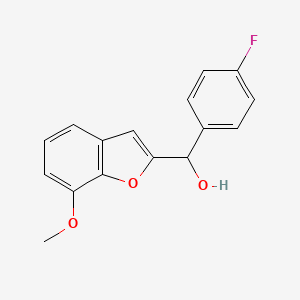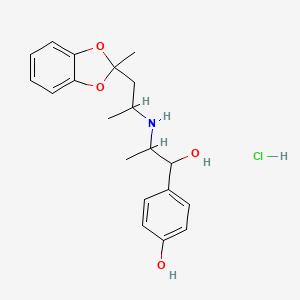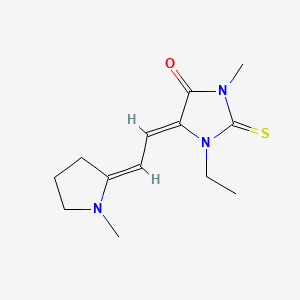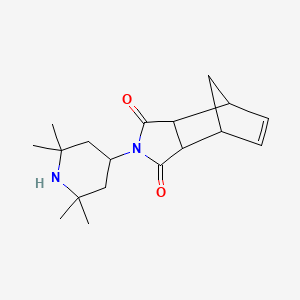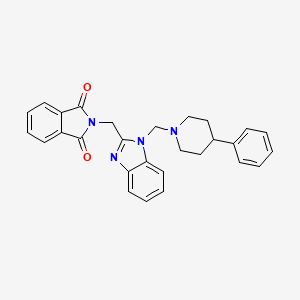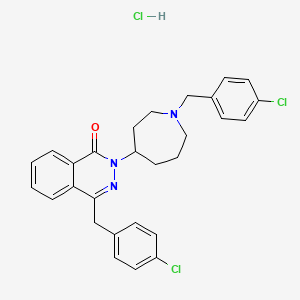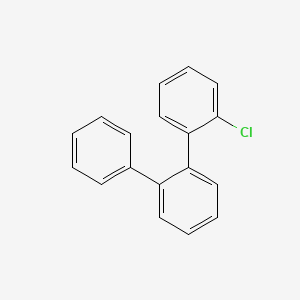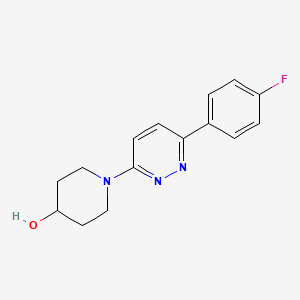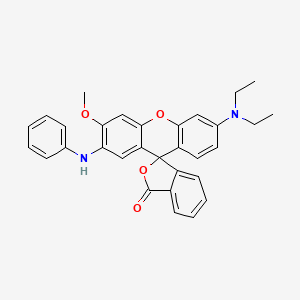
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester is an organic compound with the molecular formula C15H13NO3. This compound is a derivative of benzoic acid and is characterized by the presence of an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with 3-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 3-methylphenol, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 5-chloro-3-methylphenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
CAS No. |
88599-49-9 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(3-methylphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-5-4-6-11(9-10)19-14(17)12-7-2-3-8-13(12)20-15(16)18/h2-9H,1H3,(H2,16,18) |
InChI Key |
DAOKQLIWUHRVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


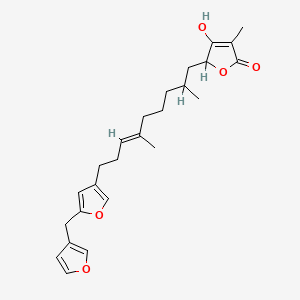
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
